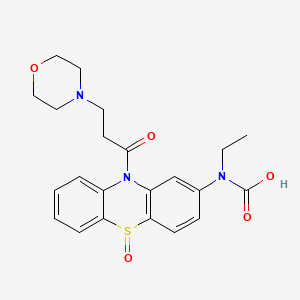
3-Methylbutyraldehyde oxime
概要
説明
Synthesis Analysis
The synthesis of derivatives related to 3-Methylbutyraldehyde oxime involves various catalytic and enantioselective processes. For instance, the enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes using a Cu(II)-amino pyridine complex as a catalyst results in chiral building blocks that can be transformed into nonracemic chiral gamma-lactams and other derivatives (Blay, Hernandez‐Olmos, & Pedro, 2010). Another example includes the auto-oxidation of isobutyraldehyde in the presence of molecular oxygen, leading to substituted 1,3,4-oxadiazoles in moderate to excellent yields (Chauhan, Ravva, & Sen, 2019).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been explored through various methods, including density functional theory (DFT) calculations. For example, the study of 3-nitroso-2,4-pentanedione, an oxime-acetylacetone, revealed insights into its structure, tautomerism, and intramolecular hydrogen bond through DFT calculations (Rakhshanipour, Jalali, Darugar, Eshghi, & Vakili, 2020).
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as oxime-nitrone isomerization and intramolecular cycloaddition, leading to the formation of isoxazolo[4,3-c]pyridine derivatives (Noguchi et al., 1999). These reactions showcase the compound's versatility and utility in synthesizing complex molecules.
Physical Properties Analysis
The synthesis and characterization of compounds related to this compound provide insights into their physical properties. For example, the synthesis of calcium 3-methyl-2-oxobutyrate through the reaction of isobutyraldehyde with diethyl oxalate under catalysis of sodium methoxide highlights the optimization of reaction conditions for achieving high yield and purity (Qian, 2009).
Chemical Properties Analysis
The chemical properties of this compound derivatives are influenced by their synthesis and reaction conditions. Studies on organocatalytic synthesis and the catalytic asymmetric Povarov reaction involving 3-methyl-2-vinylindoles demonstrate the compound's potential in creating chiral indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities (Dai et al., 2016).
科学的研究の応用
Supramolecular Chains of High Nuclearity
Research by Giannopoulos et al. (2014) explored the application of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the coordination of paramagnetic transition metal ions. This study resulted in a new {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior, indicating potential applications in materials science and magnetism.
Antioxidant Properties
Puntel et al. (2008) investigated the antioxidant properties of 3-(phenylhydrazono) butan-2-one oxime, a related compound. Their study found that low concentrations of the oxime decreased hydrogen peroxide-induced lipid peroxidation, suggesting potential antioxidant applications (Puntel et al., 2008).
Bioconjugation Mechanism and Catalysis
Kölmel and Kool (2017) outlined the chemical developments in oxime and hydrazone formation, including their use in bioconjugation strategies across various scientific fields. This work highlighted the versatility and efficiency of oxime chemistry in applications ranging from polymer chemistry to chemical biology (Kölmel & Kool, 2017).
Protein-Polysaccharide Conjugate Vaccines
Lees et al. (2006) demonstrated the use of oxime chemistry for bioconjugation of proteins and polysaccharides in vaccine development. Their approach utilized aminooxy reagents and oxime chemistry to efficiently synthesize protein-polysaccharide conjugate vaccines (Lees et al., 2006).
Vasorelaxation and Cardiovascular Effects
Dantas et al. (2014) investigated the cardiovascular effects of a new oxime derivative, finding that it induced endothelium-independent relaxation in blood vessels. This study suggests potential applications of oximes in cardiovascular research (Dantas et al., 2014).
Intramolecular Oxime–Olefin Cycloaddition
Noguchi et al. (2001) discussed the features of intramolecular oxime–olefin cycloaddition in the formation of perhydroisoxazolo[4,3-c]pyridine derivatives, providing insights into the synthetic applications of oximes in organic chemistry (Noguchi et al., 2001).
Oxime Conversion in Synthetic Chemistry
Pourali and Goli (2006) explored the conversion of oximes to corresponding carbonyl compounds, highlighting the role of oximes as protective and activating groups in synthetic organic chemistry (Pourali & Goli, 2006).
作用機序
Target of Action
3-Methylbutyraldehyde oxime, also known as Butanal, 3-methyl-, oxime, (E)-, is a type of aliphatic aldoxime . Oximes are known to have significant roles as acetylcholinesterase reactivators . They have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Mode of Action
The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups . This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds, despite small changes in the total size and shape of the compound .
Pharmacokinetics
The pharmacokinetics of oximes are generally influenced by their chemical structure, the route of administration, and the individual’s metabolic profile .
Result of Action
Given its potential as a kinase inhibitor, it may influence cell signaling pathways and potentially have anticancer and anti-inflammatory effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(NE)-N-(3-methylbutylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPRNSQRRCCRR-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031900 | |
| Record name | (E)-3-Methylbutyraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626-90-4, 5775-74-6 | |
| Record name | 3-Methylbutyraldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanal, 3-methyl-, oxime, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Methylbutyraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyraldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the presence of 3-Methylbutyraldehyde oxime in Herpetospermum pedunculosum?
A1: The study found both (Z)-3-Methylbutyraldehyde oxime and (E)-3-Methylbutyraldehyde oxime exclusively in the male buds of Herpetospermum pedunculosum []. This is particularly interesting because these compounds are typically associated with night-flowering plants []. While H. pedunculosum is not specifically classified as a night-flowering species, the presence of these compounds could suggest an ecological relationship with nocturnal pollinators or a specific role in the plant's reproductive strategy. This finding opens up avenues for further research into the pollination ecology and the potential role of volatile organic compounds like this compound in H. pedunculosum.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



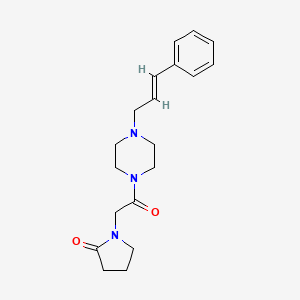
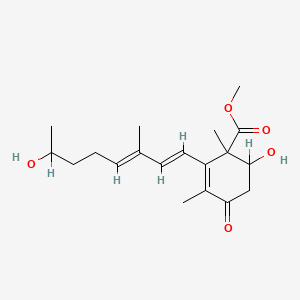
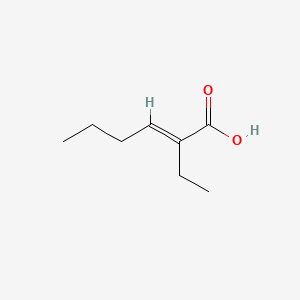
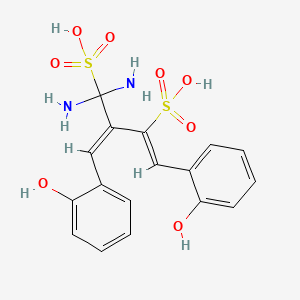

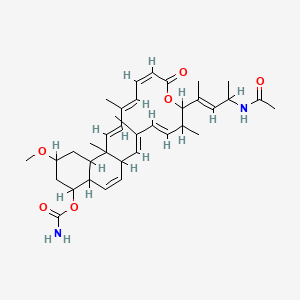
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)

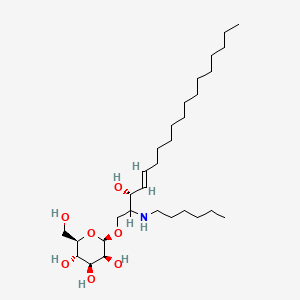
![[6-[5-acetyloxy-6-[[(14E)-7-acetyloxy-2-(acetyloxymethyl)-3-ethyl-8,12,16-trimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1240260.png)


